molecular formula C8H8Cl2O B8498941 1,2-Dichloro-3-ethoxybenzene

1,2-Dichloro-3-ethoxybenzene

Cat. No.: B8498941
M. Wt: 191.05 g/mol
InChI Key: AZEDTVCUFIKLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-ethoxybenzene is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethyl ether group. This compound is part of the broader class of ethers, which are known for their relatively low reactivity and utility in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-ethoxybenzene can be achieved through several methods:

    Williamson Ether Synthesis: This method involves the reaction of 2,3-dichlorophenol with an ethyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of 2,3-dichlorophenol with ethanol.

Industrial Production Methods

Industrial production of this compound often employs the Williamson Ether Synthesis due to its efficiency and relatively mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-ethoxybenzene undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: HBr, HI, H2SO4

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Substituted ethers and phenols

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-ethoxybenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

1,2-Dichloro-3-ethoxybenzene can be compared with other similar compounds such as:

  • 2,4-Dichlorophenylethyl ether
  • 2,3-Dichlorophenylmethyl ether
  • 2,3-Dichlorophenylpropyl ether

Uniqueness

The unique positioning of the chlorine atoms on the phenyl ring in this compound imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems .

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,2-dichloro-3-ethoxybenzene

InChI

InChI=1S/C8H8Cl2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3

InChI Key

AZEDTVCUFIKLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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